(4-phenylphenyl) 3,5-dimethoxybenzoate
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Overview
Description
(4-phenylphenyl) 3,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group, which is attached to a 3,5-dimethoxybenzoic acid moiety and a 4-phenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 3,5-dimethoxybenzoate typically involves the esterification of 3,5-dimethoxybenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-phenylphenyl) 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-phenylphenyl) 3,5-dimethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (4-phenylphenyl) 3,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-phenylphenyl) benzoate
- 3,5-dimethoxybenzoic acid
- 4-phenylphenol
Uniqueness
(4-phenylphenyl) 3,5-dimethoxybenzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
354769-05-4 |
---|---|
Molecular Formula |
C21H18O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H18O4/c1-23-19-12-17(13-20(14-19)24-2)21(22)25-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-14H,1-2H3 |
InChI Key |
JKHAFYXKXBSAOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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